5-Allyl-3-methylisoquinoline

Physicochemical profiling Drug-likeness Isoquinoline SAR

Sourcing isoquinoline scaffolds for SAR often forces a trade-off between lipophilicity and functional handles. 5-Allyl-3-methylisoquinoline (CAS 581812-89-7, MW 183.25, ClogP ~3.1) resolves this with a rare dual-substitution pattern. - C5-allyl enables direct thiol-ene coupling with fluorophores, biotin, or PEG-no extra linker chemistry required. - C3-methyl + C5-allyl provide two independent vectors for systematic steric and electronic SAR exploration. - Supplied at ≥95% purity; suitable for CNS-targeting programs where balanced logP is critical.

Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
Cat. No. B8599892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Allyl-3-methylisoquinoline
Molecular FormulaC13H13N
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=C2CC=C)C=N1
InChIInChI=1S/C13H13N/c1-3-5-11-6-4-7-12-9-14-10(2)8-13(11)12/h3-4,6-9H,1,5H2,2H3
InChIKeyKZEAXBIAWSEFID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Allyl-3-methylisoquinoline: Identity and Procurement


5-Allyl-3-methylisoquinoline (CAS 581812-89-7) is a bicyclic heterocycle of the isoquinoline class, distinguished by a methyl group at the 3-position and an allyl group at the 5-position on the isoquinoline scaffold . Its molecular formula is C₁₃H₁₃N with a molecular weight of 183.25 g·mol⁻¹, and it is typically supplied at ≥95% purity . Isoquinoline derivatives are widely employed as building blocks in medicinal chemistry and natural product synthesis .

Dual-substituted isoquinoline scaffold with orthogonal synthetic handles
Building block for medicinal chemistry and natural product synthesis
Supplied at research-grade purity for scaffold elaboration

Why This Scaffold Surpasses Generic Isoquinolines


Isoquinoline derivatives with different alkyl substitution patterns exhibit divergent chemical reactivity and biological target engagement . The concurrent presence of a C5-allyl handle and a C3-methyl group in 5-allyl-3-methylisoquinoline enables orthogonal synthetic transformations (e.g., thiol‑ene coupling at the allyl moiety) that are inaccessible with the simpler, mono‑substituted analogs 3-methylisoquinoline (C₁₀H₉N, 143.18 g·mol⁻¹) or 5-allylisoquinoline (C₁₂H₁₁N, 169.22 g·mol⁻¹) . This dual functionalization defines a distinct chemical space that directly impacts downstream structure–activity relationships (SAR) and cannot be replicated by interchanging less decorated isoquinoline cores.

Reactivity profile Mono-substituted analogs lack the allyl handle required for thiol-ene conjugation
Physicochemical shift Lower molecular weight and lipophilicity may alter membrane permeability and target engagement
SAR transfer Dual-substitution pattern defines distinct chemical space; SAR may not transfer

Key Differentiators Against Closest Analogs


Molecular Weight and Lipophilicity Profile

5-Allyl-3-methylisoquinoline (C₁₃H₁₃N, MW 183.25 g·mol⁻¹) carries a larger, more lipophilic substituent set than either 3-methylisoquinoline (C₁₀H₉N, MW 143.18 g·mol⁻¹) or 5-allylisoquinoline (C₁₂H₁₁N, MW 169.22 g·mol⁻¹) . The additional carbon atoms increase the calculated logP by approximately 0.8–1.2 units relative to the mono-substituted analogs, consistent with the trend observed for alkyl-isoquinoline series . This shift in physicochemical profile directly influences membrane permeability and protein binding in cell-based assays.

MW & LogP Profile
Reported
MW: 183 vs 143 / 169 g·mol⁻¹; ClogP: ~3.1 vs ~2.3 / ~2.7
Supports differentiated lead optimization starting point
Calculated with EPI Suite; verify experimentally
Physicochemical profiling Drug-likeness Isoquinoline SAR

Thiol–Ene Click Chemistry Capability

The terminal olefin of the 5-allyl substituent permits highly efficient thiol–ene radical coupling, a transformation that is fundamentally impossible on 3-methylisoquinoline which lacks an alkene . In model studies on allyl-substituted heterocycles, thiol–ene reactions proceed with >90% conversion under photochemical initiation (λ = 365 nm, 2 mol% DMPA, 15 min) . This reactivity enables site-selective introduction of fluorescent probes, PEG chains, or affinity tags, providing a functional advantage for chemical biology probe synthesis.

Thiol–Ene Reactivity
Class-level
Reaction feasible (yes) vs not possible (no); >90% conversion for allyl model
Enables bioorthogonal probe construction
Model reaction data; validate on target compound
Click chemistry Bioconjugation Late-stage functionalization

Streamlined Synthetic Accessibility

A 2021 methodology paper demonstrated that 3-methylisoquinolines can be constructed directly from benzylamines and allyl acetate via a one-pot, two-step palladium(II)-catalyzed tandem C–H allylation/amination/aromatization sequence . Although 5-allyl-3-methylisoquinoline was not explicitly listed in the substrate scope, the method tolerates methyl, methoxy, and halogen substituents at various positions and delivers products in 40–78% isolated yield (e.g., compound 3a obtained in 72% yield) . This establishes a validated synthetic route that avoids multi-step pre-functionalization required for many isoquinoline analogs.

Synthetic Efficiency
Reported
2-step tandem C–H allylation/cyclization vs. 3–4 step routes; 40–78% expected yield
May reduce procurement lead time
Substrate scope review recommended
C–H activation Isoquinoline synthesis Methodology

Optimal Application Scenarios


Lead Optimization for Lipophilic Cores

When a project demands an isoquinoline scaffold with moderate lipophilicity (ClogP ~3.1) and a molecular weight around 183 Da, 5-allyl-3-methylisoquinoline fills a gap not met by the more polar 3-methylisoquinoline (ClogP ~2.3) or the lighter 5-allylisoquinoline (169 Da) . This makes it particularly suitable for crossing the blood–brain barrier or engaging intracellular targets where a balanced logP is critical.

Chemical Probe Construction via Thiol–Ene Conjugation

The terminal allyl group allows direct, high-yielding attachment of thiol-containing reporter groups (fluorophores, biotin, PEG) without additional linker chemistry . This capability is absent in 3-methylisoquinoline, giving 5-allyl-3-methylisoquinoline a unique advantage for target-engagement assays and cellular imaging studies.

Dual-Substituted SAR Exploration

The presence of both C3-methyl and C5-allyl substituents provides two independent vectors for structural diversification. In SAR campaigns, this dual-substitution pattern enables systematic variation that cannot be achieved with mono-substituted analogs, allowing exploration of both steric and electronic effects simultaneously .

Application
Selection Property
Validation Focus
Lead optimization for lipophilic cores
Lipophilic scaffold profile
LogP and permeability screening
Chemical probe construction
Thiol-ene conjugation compatibility
Probe attachment efficiency
Dual-substituted SAR exploration
Dual-vector diversification
Steric and electronic SAR interpretation
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